

Crystal structure and molecular geometry of 3,5,6-Trichloropyridin-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4,5-Trichloropyridin-2-ol

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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3,5,6-Trichloropyridin-2-ol

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Abstract

3,5,6-Trichloropyridin-2-ol (TCP), a molecule of significant environmental and toxicological interest, is the primary degradation product of the widely used organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl.[1][2] Its persistence in soil and high water solubility contribute to the contamination of surface and groundwater, raising concerns about bioaccumulation and ecosystem disruption.[2] Furthermore, TCP has been shown to exhibit greater toxicity than its parent compounds, leading to endocrine disruption, cellular toxicity, and organ damage.[1][2][3] Molecular modeling and interaction studies have indicated that TCP may interact with biological macromolecules such as sex-hormone-binding globulin and DNA, potentially leading to hormonal imbalances and genotoxicity.[1][4][5] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanisms of toxicity, predicting its environmental fate, and designing potential remediation strategies. This guide provides a comprehensive analysis of the crystal structure and molecular geometry of 3,5,6-trichloropyridin-2-ol, based on single-crystal X-ray diffraction data.

Structural Determination: A Methodological Overview

The definitive elucidation of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction. This technique relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which is a function of the electron density distribution within the crystal. The following protocol outlines the key steps involved in the structure determination of 3,5,6-trichloropyridin-2-ol.

Synthesis and Crystallization Protocol

The quality of the single-crystal X-ray diffraction data is critically dependent on the quality of the crystal itself. For 3,5,6-trichloropyridin-2-ol, high-purity commercial material was used, and crystals suitable for diffraction were obtained through a carefully controlled cooling crystallization.

Objective: To produce single crystals of 3,5,6-trichloropyridin-2-ol of sufficient size and quality for X-ray diffraction analysis.

Materials:

- 3,5,6-Trichloropyridin-2-ol (CAS 6515-38-4), high purity[1][6]
- Deionized water (resistance approx. $18 \text{ M}\Omega \text{ cm}^{-1}$)[1]

Step-by-Step Protocol:

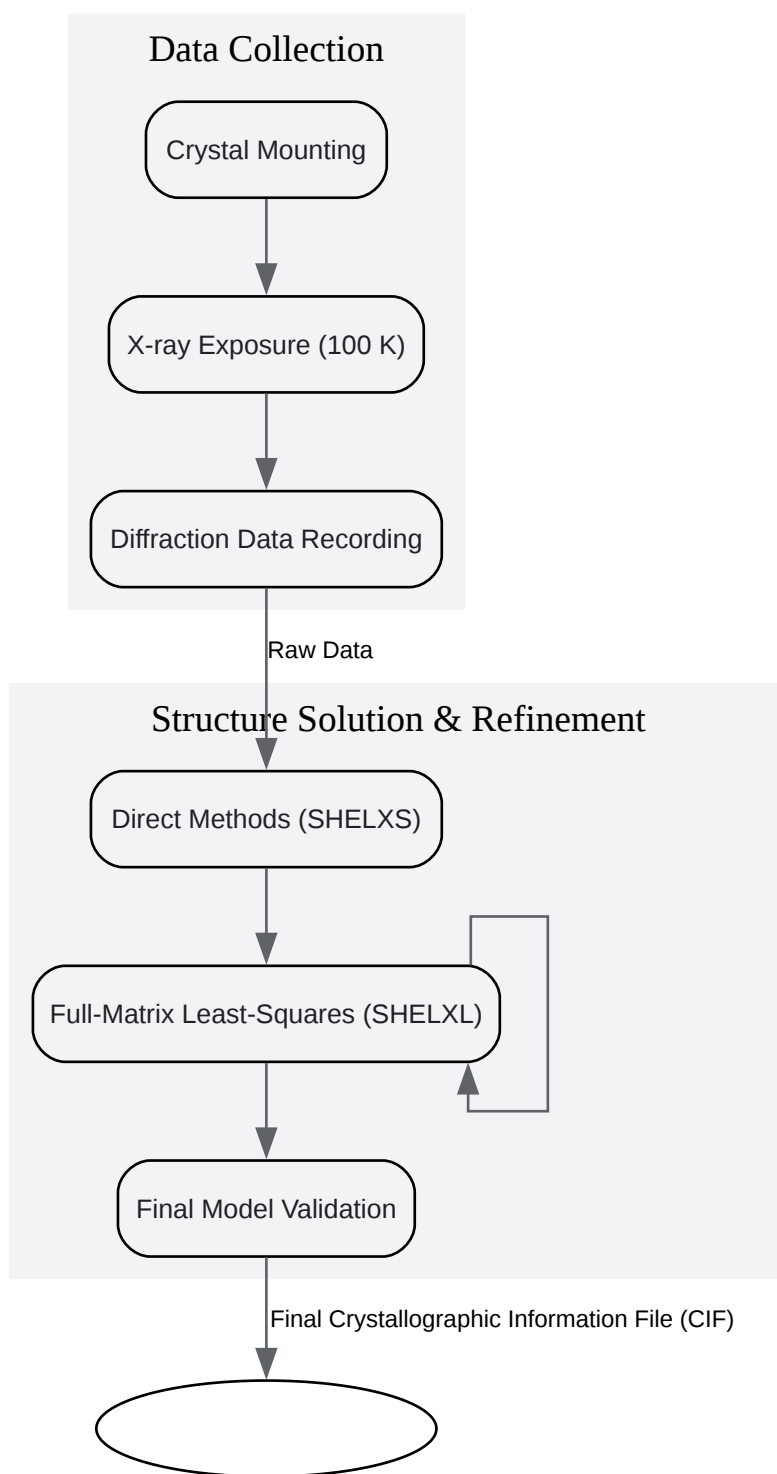
- **Solution Preparation:** A nearly saturated solution of 3,5,6-trichloropyridin-2-ol is prepared in boiling deionized water. The choice of water as a solvent is crucial; its polarity and ability to form hydrogen bonds are compatible with the solute, and the significant change in solubility with temperature allows for crystallization upon cooling.
- **Slow Cooling:** The hot, saturated solution is allowed to cool slowly to room temperature. A slow cooling rate is essential to prevent rapid precipitation, which would lead to a polycrystalline powder. Instead, slow cooling promotes the growth of a small number of crystal nuclei into larger, well-ordered single crystals.

- Crystal Isolation: Colorless lath-shaped crystals are formed and subsequently isolated from the mother liquor.[1]
- Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head for data collection.

X-ray Data Collection and Structure Refinement

The mounted crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is recorded.

Experimental Workflow:



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Caption: Workflow for X-ray diffraction data collection and structure refinement.

The structure was solved using direct methods and refined by full-matrix least-squares on F^2 .^[7] All calculations were performed using established crystallographic software packages.

Crystal Structure and Packing

The analysis of the diffraction data reveals the precise arrangement of 3,5,6-trichloropyridin-2-ol molecules within the crystal lattice.

Crystallographic Data

The crystallographic parameters provide a quantitative description of the unit cell, which is the fundamental repeating unit of the crystal. The data for 3,5,6-trichloropyridin-2-ol, collected at 100 K, are summarized below.^[2]^[6]

| Parameter | Value |
|--------------------------|--|
| Chemical Formula | C ₅ H ₂ Cl ₃ NO |
| Formula Weight (Mr) | 198.43 |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | 6.1616 (3) |
| b (Å) | 22.3074 (10) |
| c (Å) | 10.1582 (5) |
| α (°) | 90 |
| β (°) | 104.996 (2) |
| γ (°) | 90 |
| Volume (Å ³) | 1348.19 (11) |
| Z | 8 |
| Temperature (K) | 100 |
| CCDC Reference | 2403937 |

Data sourced from Vaughn et al., 2024.[6]

The compound crystallizes in the monoclinic space group $P2_1/c$, which is a common space group for organic molecules.[2][6] The presence of one molecule in the asymmetric unit indicates that all molecules within the crystal are related by the symmetry operations of the space group.[6]

Molecular Geometry

The crystal structure analysis also provides high-precision data on the geometry of the individual 3,5,6-trichloropyridin-2-ol molecule.

Caption: Molecular structure of 3,5,6-Trichloropyridin-2-ol.

The molecule is nearly planar.[1][6] The six atoms of the pyridine ring have a mean deviation of 0.007 Å from their best plane.[6] The chlorine atoms exhibit a slight deviation from this plane, with an average displacement of 0.058 Å, while the exocyclic oxygen atom is 0.0430 (14) Å out of the plane.[6] This near-planarity is characteristic of aromatic systems and influences the molecule's packing and potential for π - π stacking interactions, although no significant π - π stacking is observed in this crystal structure.[6][8]

Selected Bond Lengths and Angles

The bond lengths within the heterocyclic ring are consistent with its aromatic character, showing values intermediate between single and double bonds.

| Bond | Length (Å) | Angle | Value (°) |
|------------|-------------|---------|------------|
| C-O | 1.3207 (11) | O-H...N | 174.3 (19) |
| C-N (avg) | 1.3345 (11) | | |
| C-Cl (avg) | 1.7196 (8) | | |

Data sourced from Vaughn et al., 2024.[6]

The C-O bond length of 1.3207 (11) Å is significantly shorter than a typical C-O single bond, suggesting partial double bond character due to resonance.[6] The C-Cl distances are within

the expected range for chlorine atoms attached to an sp^2 -hybridized carbon.[6]

Supramolecular Assembly: The Hydrogen-Bonded Dimer

In the solid state, molecules rarely exist in isolation. Their arrangement is governed by a network of intermolecular interactions. In the crystal structure of 3,5,6-trichloropyridin-2-ol, the dominant interaction is a strong hydrogen bond.

Molecules of TCP form centrosymmetric dimers through pairwise $O-H\cdots N$ hydrogen bonds.[1]
[6] This specific interaction creates a robust supramolecular synthon, a predictable and stable structural motif. The graph-set notation for this hydrogen-bonded loop is $R^2_2(8)$, indicating a ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms.
[1][6]

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- To cite this document: BenchChem. [Crystal structure and molecular geometry of 3,5,6-Trichloropyridin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598836#crystal-structure-and-molecular-geometry-of-3-5-6-trichloropyridin-2-ol]

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